Dual Pharmacophore Architecture Distinguishes CAS 1207035-36-6 from Mono-Benzoxazole Congeners
The target compound uniquely combines a 4-(benzo[d]oxazol-2-yl)phenyl substructure (C13H8N2O fragment) with a 2-oxobenzo[d]oxazol-3(2H)-yl acetamide moiety. This dual architecture differentiates it from the simpler analog N-(4-(benzo[d]oxazol-2-yl)phenyl)acetamide (CAS 27337-45-7, MW 252.27), which lacks the entire oxobenzoxazolone half and is associated solely with metal-free synthetic applications . In the context of enzyme inhibition, the 2-oxobenzoxazol-3(2H)-yl acetamide scaffold has been validated in a series of 27 derivatives as critical for Mycobacterium tuberculosis InhA inhibition, with the most potent analog (compound 30) achieving an IC50 of 5.12 ± 0.44 μM [1]. The presence of both substructures in CAS 1207035-36-6 suggests potential for dual-target engagement (e.g., ACC and InhA) not achievable with either mono-benzoxazole comparator.
| Evidence Dimension | Number of distinct benzoxazole pharmacophores per molecule |
|---|---|
| Target Compound Data | 2 (one benzoxazole, one 2-oxobenzoxazole) |
| Comparator Or Baseline | N-(4-(benzo[d]oxazol-2-yl)phenyl)acetamide (CAS 27337-45-7): 1 pharmacophore; NBMP: 1 pharmacophore [REFS-1, REFS-3] |
| Quantified Difference | Target compound possesses 2 distinct heterocyclic pharmacophores vs. 1 in each comparator |
| Conditions | Structural analysis by NMR, HPLC, and mass spectrometry |
Why This Matters
For procurement decisions, the dual pharmacophore character means this compound cannot be substituted by simpler mono-benzoxazole analogs without losing the capacity for polypharmacology, which may be essential for projects targeting multiple enzymes or pathways.
- [1] Pedgaonkar, G. S., Sridevi, J. P., Jeankumar, V. U., Saxena, S., Devi, P. B., Renuka, J., Yogeeswari, P., & Sriram, D. (2014). Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA. Bioorganic & Medicinal Chemistry, 22(21), 6134–6145. View Source
